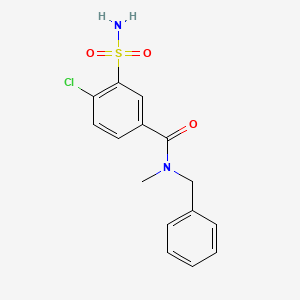
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is an organic compound with the molecular formula C15H15ClN2O3S It is a benzamide derivative, characterized by the presence of a benzyl group, a chloro substituent, a methyl group, and a sulfamoyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitrobenzoic acid, benzylamine, and methylamine.
Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Amidation: The sulfonated intermediate is reacted with benzylamine and methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfamoyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzyl and sulfamoyl groups.
Reduction: Reduced forms of the benzyl and sulfamoyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
科学的研究の応用
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-benzyl-4-chloro-N-methylbenzamide
- N-benzyl-4-chloro-N-methyl-3-sulfamoylaniline
- N-benzyl-4-chloro-N-methyl-3-sulfamoylphenylacetamide
Uniqueness
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is unique due to the presence of both a sulfamoyl group and a benzyl group, which confer distinct chemical and biological properties
特性
CAS番号 |
59210-75-2 |
|---|---|
分子式 |
C15H15ClN2O3S |
分子量 |
338.8 g/mol |
IUPAC名 |
N-benzyl-4-chloro-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(9-12)22(17,20)21/h2-9H,10H2,1H3,(H2,17,20,21) |
InChIキー |
YHMSWIUKEZTQSF-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















